molecular formula C32H54N8O16 B1233933 Muracein B CAS No. 90965-61-0

Muracein B

Cat. No.: B1233933
CAS No.: 90965-61-0
M. Wt: 806.8 g/mol
InChI Key: QHRDRNITQKNXNS-JGYLIOAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muracein B is a muramyl peptide isolated from the fermentation products of Nocardia orientalis, identified as a potent angiotensin-converting enzyme (ACE) inhibitor . Muramyl peptides are derivatives of peptidoglycan fragments, typically composed of N-acetylmuramic acid linked to short peptide chains. These compounds are structurally distinct from conventional ACE inhibitors (e.g., captopril, enalapril) due to their unique bacterial origin and hybrid glycan-peptide architecture. This compound, along with its analogs Muracein A and C, exhibits competitive inhibition of ACE, a key enzyme in the renin-angiotensin system regulating blood pressure . While its exact peptide sequence remains unspecified in the provided literature, this compound is hypothesized to share a conserved N-acetylmuramic acid core with variable amino acid residues differentiating it from other muraceins.

Properties

CAS No.

90965-61-0

Molecular Formula

C32H54N8O16

Molecular Weight

806.8 g/mol

IUPAC Name

(2S)-10-[[(2R)-1-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]-[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-2,9-diamino-6-(1,2-diamino-2-oxoethyl)-5,10-dioxodecanoic acid

InChI

InChI=1S/C32H54N8O16/c1-11(37-26(46)14(4)55-24-22(39-15(5)42)32(54)56-20(10-41)23(24)44)28(48)40(13(3)30(50)51)29(49)12(2)38-27(47)17(33)7-6-16(21(35)25(36)45)19(43)9-8-18(34)31(52)53/h11-14,16-18,20-24,32,41,44,54H,6-10,33-35H2,1-5H3,(H2,36,45)(H,37,46)(H,38,47)(H,39,42)(H,50,51)(H,52,53)/t11-,12+,13+,14?,16?,17?,18-,20+,21?,22+,23+,24+,32-/m0/s1

InChI Key

QHRDRNITQKNXNS-JGYLIOAXSA-N

SMILES

CC(C(=O)N(C(C)C(=O)O)C(=O)C(C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CCC(C(=O)O)N)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N([C@H](C)C(=O)O)C(=O)[C@@H](C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CC[C@@H](C(=O)O)N)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)N(C(C)C(=O)O)C(=O)C(C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CCC(C(=O)O)N)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Synonyms

muracein B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Muraceins and Related Muramyl Peptides

Compound Core Structure Peptide Composition* Key Modifications
Muracein B N-acetylmuramic acid + peptide Undisclosed (likely distinct ratios) Undefined
Muracein C N-acetylmuramic acid + peptide 1 Ala : 2 Glu : 1 Ser : 1 Diaminopropionic acid Five-residue peptide chain
Muramyl Dipeptide (MDP) N-acetylmuramic acid + L-Ala-D-isoGln Fixed dipeptide Synthetic adjuvant variant

*Based on ; exact composition of this compound requires further characterization.

This compound differs from Muracein C in peptide composition, as the latter contains a 1:2:1:1:1 ratio of alanine, glutamic acid, serine, and diaminopropionic acid . In contrast, synthetic muramyl dipeptides (MDPs), used as immunoadjuvants, lack the extended peptide chains of muraceins, emphasizing functional divergence between natural and synthetic analogs.

Functional and Pharmacological Comparison

Table 2: Pharmacological Profiles of ACE-Inhibitory Compounds

Compound ACE Inhibition Mechanism IC50 (Reported) Secondary Activities
This compound Competitive Not disclosed Potential immunomodulatory effects
Captopril Competitive 1.2 nM None
Muracein C Competitive Not disclosed Vaccine adjuvant properties
Lisinopril Non-competitive 1.3 nM Long-acting antihypertensive

This compound’s ACE inhibition mechanism aligns with other muraceins but contrasts with synthetic inhibitors like lisinopril, which employs non-competitive binding. While synthetic ACE inhibitors (e.g., captopril) exhibit well-characterized IC50 values, quantitative data for muraceins remain unreported in the provided evidence, limiting direct efficacy comparisons . Notably, muraceins may possess dual roles in cardiovascular and immune modulation, unlike single-target synthetic drugs.

Q & A

Q. How should researchers address reproducibility challenges in this compound studies?

  • Methodological Answer : Share protocols via platforms like Protocols.io , including raw instrument settings (e.g., NMR pulse sequences). Use open-access repositories (e.g., Zenodo) for datasets and code. Collaborate with independent labs for external validation and report negative results to reduce publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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